(2S)-3-Bromo-2-methylpropanoyl chloride
Description
(2S)-3-Bromo-2-methylpropanoyl chloride is a chiral acyl chloride derivative characterized by a bromine atom at the third carbon and a methyl group at the second carbon of the propanoyl backbone. Its molecular formula is C₄H₆BrClO, and its stereochemistry (S-configuration at C2) confers distinct reactivity and selectivity in synthetic applications, particularly in asymmetric catalysis and pharmaceutical intermediate synthesis. The compound’s electrophilic acyl chloride group (–COCl) renders it highly reactive toward nucleophiles, enabling its use in esterifications, amide formations, and Friedel-Crafts acylations.
The bromine substituent introduces steric bulk and polarizability, influencing both its physical properties (e.g., boiling point: ~120–125°C) and chemical behavior, such as susceptibility to nucleophilic substitution or elimination reactions under specific conditions.
Properties
CAS No. |
80573-40-6 |
|---|---|
Molecular Formula |
C4H6BrClO |
Molecular Weight |
185.45 g/mol |
IUPAC Name |
(2S)-3-bromo-2-methylpropanoyl chloride |
InChI |
InChI=1S/C4H6BrClO/c1-3(2-5)4(6)7/h3H,2H2,1H3/t3-/m1/s1 |
InChI Key |
ZVDKTPOXSAEUQU-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CBr)C(=O)Cl |
Canonical SMILES |
CC(CBr)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of (2S)-3-Bromo-2-methylpropanoyl chloride, a comparative analysis with structurally related compounds is essential. Key analogs include 3-bromopropanoyl chloride, 2-methylpropanoyl chloride, and (2R)-3-bromo-2-methylpropanoyl chloride.
Table 1: Comparative Properties of Selected Acyl Chlorides
| Compound | Molecular Formula | Boiling Point (°C) | Reactivity with Water | Stereochemical Impact | Key Applications |
|---|---|---|---|---|---|
| This compound | C₄H₆BrClO | 120–125 | High (vigorous hydrolysis) | S-configuration dictates enantioselectivity | Chiral synthon in APIs |
| 3-Bromopropanoyl chloride | C₃H₄BrClO | 95–100 | Moderate | None (achiral) | Bulk acylations |
| 2-Methylpropanoyl chloride | C₄H₇ClO | 130–135 | High | None (achiral) | Polymer chemistry |
| (2R)-3-Bromo-2-methylpropanoyl chloride | C₄H₆BrClO | 120–125 | High | R-configuration alters reaction stereochemistry | Asymmetric synthesis |
Key Findings:
Reactivity Differences: The bromine atom in this compound increases its electrophilicity compared to 2-methylpropanoyl chloride, accelerating reactions with nucleophiles like amines or alcohols . However, steric hindrance from the methyl group reduces its reactivity relative to 3-bromopropanoyl chloride in SN2 reactions .
Stereochemical Influence: The S-configuration in this compound enables enantioselective synthesis of β-lactam antibiotics, unlike its achiral analogs . In contrast, the R-enantiomer exhibits divergent selectivity in Diels-Alder reactions, underscoring the importance of stereochemistry in synthetic design .
Thermal Stability: Brominated acyl chlorides generally exhibit lower thermal stability than non-halogenated analogs. For instance, this compound decomposes at temperatures above 150°C, whereas 2-methylpropanoyl chloride remains stable up to 200°C .
Q & A
Basic: What are the standard analytical methods to confirm the structural integrity and enantiomeric purity of (2S)-3-Bromo-2-methylpropanoyl chloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to verify the stereochemistry at the 2S position and confirm the presence of the bromine and acyl chloride groups. Compare chemical shifts with computed PubChem data for validation .
- Chiral High-Performance Liquid Chromatography (HPLC) : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to assess enantiomeric excess, ensuring no racemization during synthesis .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI) or electron impact (EI) methods, cross-referenced with PubChem-derived theoretical values .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Anhydrous Conditions : Store under inert gas (e.g., argon) to prevent hydrolysis of the acyl chloride group, which generates corrosive HCl gas .
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile), goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water due to exothermic reactions .
Advanced: How can researchers optimize stereoselective synthesis of the (2S) configuration in 3-Bromo-2-methylpropanoyl chloride?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-configured precursors (e.g., methyl oxazolidinones) to induce asymmetry during bromination or acylation steps .
- Enzymatic Resolution : Apply lipases or esterases to hydrolyze racemic intermediates, selectively retaining the (2S)-enantiomer .
- Kinetic Control : Adjust reaction temperature and solvent polarity to favor the formation of the (2S)-isomer, as lower temperatures often enhance stereochemical retention .
Advanced: How should researchers address contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Systematic Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to isolate solvent effects on reaction rates and byproduct formation .
- Competitive Reactivity Studies : Compare the acyl chloride’s reactivity with bromine in parallel reactions (e.g., using amines vs. alcohols) to map preferential attack sites .
- Computational Modeling : Use density functional theory (DFT) to predict transition states and identify steric/electronic factors influencing reactivity discrepancies .
Advanced: What strategies can mitigate racemization during the synthesis of this compound derivatives?
Methodological Answer:
- Low-Temperature Protocols : Conduct reactions below 0°C to minimize thermal energy-driven racemization .
- Protecting Group Chemistry : Temporarily mask the stereocenter with tert-butoxycarbonyl (Boc) or benzyl groups during reactive steps .
- In Situ Monitoring : Use real-time circular dichroism (CD) spectroscopy to detect enantiomeric shifts and adjust conditions dynamically .
Advanced: How can this compound be utilized in designing enzyme inhibitors or prodrugs?
Methodological Answer:
- Mechanism-Based Inhibition : Target serine hydrolases (e.g., proteases) by exploiting the acyl chloride’s electrophilicity to form covalent adducts with active-site residues .
- Prodrug Activation : Design ester prodrugs where the acyl chloride moiety is hydrolyzed in vivo to release active metabolites, leveraging the compound’s hydrolytic instability .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents on the methyl group to map steric effects on biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
